molecular formula C5H4BrNO B129990 4-Bromo-2-hydroxypyridine CAS No. 36953-37-4

4-Bromo-2-hydroxypyridine

Cat. No. B129990
CAS RN: 36953-37-4
M. Wt: 174 g/mol
InChI Key: SSLMGOKTIUIZLY-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxypyridine is a brominated pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in multicomponent chemistry, synthesis of complex molecules, and as a building block for various organic compounds. Although the specific compound 4-bromo-2-hydroxypyridine is not directly mentioned in the provided papers, the related bromopyridine derivatives and their reactivity, synthesis, and applications can give insights into the properties and potential uses of 4-bromo-2-hydroxypyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a key area of research due to their utility as intermediates in the production of more complex molecules. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry, highlighting the importance of bromopyridines in synthetic efficiency and stability . Additionally, the synthesis of 2-bromo-4-iodopyridine through a 'halogen dance' reaction demonstrates the versatility of bromopyridines in halogen exchange reactions, which could be relevant for the synthesis of 4-bromo-2-hydroxypyridine . The improved synthesis of 4-bromo-2,2'-bipyridine also indicates advancements in the preparation of brominated pyridines, which could be applicable to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of bromopyridines is crucial for their reactivity and the types of reactions they can undergo. The study of synthon polymorphism and pseudopolymorphism in co-crystals involving bipyridine derivatives shows the importance of molecular structure in determining the stability and properties of these compounds . Although not directly related to 4-bromo-2-hydroxypyridine, understanding the structural landscape of similar compounds can provide insights into the potential molecular interactions and stability of 4-bromo-2-hydroxypyridine.

Chemical Reactions Analysis

The reactivity of bromopyridines is a subject of considerable interest. The self-condensation of 4-bromopyridine to form a conjugated polymer indicates that bromopyridines can participate in polymerization reactions, which could be relevant for the chemical reactions of 4-bromo-2-hydroxypyridine . Furthermore, the reactivity of bromine atoms in brominated pyridines towards nucleophiles like ammonia has been explored, which could suggest similar reactivity for the bromine atom in 4-bromo-2-hydroxypyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure and the presence of functional groups. For example, the synthesis of siloxane-based cross-coupling products from bromopyridine derivatives demonstrates the ability of these compounds to participate in complex coupling reactions, which is indicative of their chemical reactivity . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens also provides a parallel to how 4-bromo-2-hydroxypyridine might react under similar conditions .

Scientific Research Applications

Coordination Chemistry and Metal Chelation

4-Bromo-2-hydroxypyridine and its derivatives, specifically hydroxypyridinones, are explored for their efficient chelation properties with metals like aluminium (Al) and iron (Fe). These compounds are designed to improve physico-chemical and pharmacokinetic properties for potential medical uses, including as orally active aluminium-chelators. The high Al affinity and favorable lipo-hydrophilic balance of hydroxypyridinones suggest their significant potential as Al scavengers in medical applications (Santos, 2002).

Medicinal Chemistry and Drug Discovery

Hydroxypyridinone derivatives, closely related to 4-Bromo-2-hydroxypyridine, exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic effects. These activities highlight the compound's versatility and its role as a privileged scaffold in novel drug discovery. The structure-activity relationship (SAR) and interaction mechanisms with targets provide a foundation for developing clinically useful agents (He et al., 2021).

Safety And Hazards

4-Bromo-2-hydroxypyridine is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

4-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLMGOKTIUIZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355749
Record name 4-bromopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-hydroxypyridine

CAS RN

36953-37-4
Record name 4-bromopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-hydroxypyridine
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